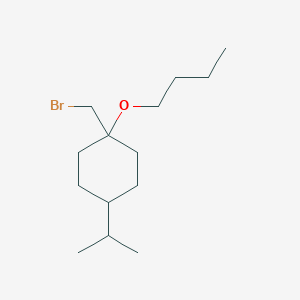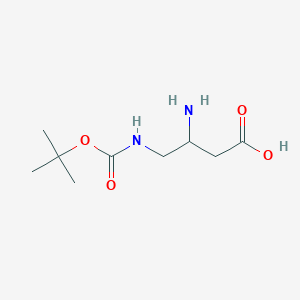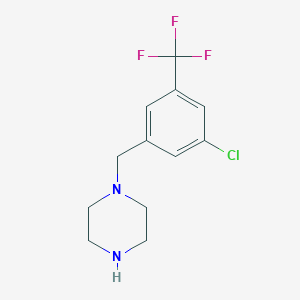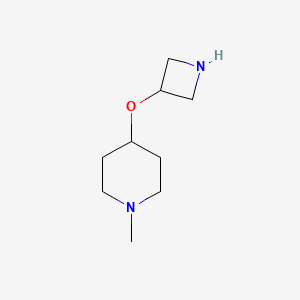
(E)-3-(2,3-difluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acrylating agent adds to the aldehyde group of 2,3-difluorobenzaldehyde, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,3-difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is 3-(2,3-difluorophenyl)acrylic acid.
Reduction: The major product is 3-(2,3-difluorophenyl)acryl alcohol.
Substitution: The major products depend on the specific substitution reaction but may include halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(2,3-difluorophenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-3-(2,3-difluorophenyl)acrylaldehyde exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways, potentially leading to changes in cellular function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,4-difluorophenyl)acrylaldehyde: Similar structure but with fluorine atoms at different positions.
(E)-3-(2,3-dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(2,3-difluorophenyl)acrylic acid: Oxidized form of the compound.
Uniqueness
(E)-3-(2,3-difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H6F2O |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
(E)-3-(2,3-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |
Clave InChI |
TXOMKODUUBRTSU-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)F)/C=C/C=O |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


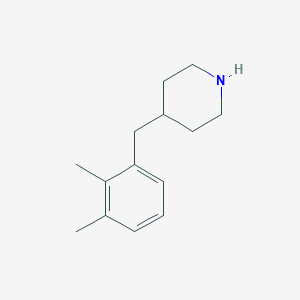



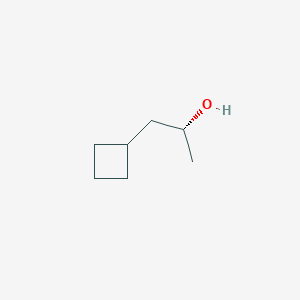
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)


